Lipophilicity Increase: +0.95 LogP Units vs. Non-Fluorinated Piperidine Analog
The introduction of the 3-difluoromethyl group onto the piperidine ring increases the computed lipophilicity by approximately 0.95 logP units compared to the non-fluorinated analog [1]. The target compound has a PubChem-computed XLogP3-AA of 2.9, whereas 2-chloro-1-(piperidin-1-yl)butan-1-one (CAS 87967-99-5) has a reported LogP of 1.95 [1]. This difference translates to roughly a 9-fold increase in the octanol-water partition coefficient, which is expected to enhance passive membrane permeability and blood-brain barrier penetration potential [2].
| Evidence Dimension | Lipophilicity (logP / XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.9 |
| Comparator Or Baseline | 2-Chloro-1-(piperidin-1-yl)butan-1-one (CAS 87967-99-5): LogP = 1.95 |
| Quantified Difference | ΔlogP ≈ +0.95 (approximately 9-fold increase in partition coefficient) |
| Conditions | Computed values: XLogP3-AA (PubChem 2024.11.20 release) vs. LogP from chemsrc.com experimental/predicted database |
Why This Matters
A logP shift of ~1 unit can significantly alter a compound's pharmacokinetic profile, tissue distribution, and off-target binding, meaning the non-fluorinated analog cannot serve as a physicochemical surrogate in ADME assays or in vivo studies.
- [1] PubChem CID 121201107, Computed Properties: XLogP3-AA = 2.9. PubChem release 2024.11.20. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. (General principle: ΔlogP of ~1 equates to ~10× change in membrane partitioning.) View Source
